molecular formula C14H17ClO3 B027527 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 126991-59-1

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B027527
CAS No.: 126991-59-1
M. Wt: 268.73 g/mol
InChI Key: KPILSHSOLNVPLU-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the 4-chlorophenyl group and the dioxaspirodecane moiety in its structure makes this compound of interest in various fields of research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the 4-chlorophenyl group. One common method involves the Prins reaction, where an aldehyde reacts with a homoallylic alcohol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to form the spirocyclic intermediate. This intermediate can then be further functionalized to introduce the 4-chlorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group allows it to bind to hydrophobic pockets within proteins, potentially inhibiting or modulating their activity. The dioxaspirodecane moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of the 4-chlorophenyl group and the dioxaspirodecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPILSHSOLNVPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Cl)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562249
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126991-59-1
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as a white solid from 4-bromochlorobenzene (Aldrich) and 1,4-dioxa-spiro[4.5]decan-8-one using the procedure described in Step A of Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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